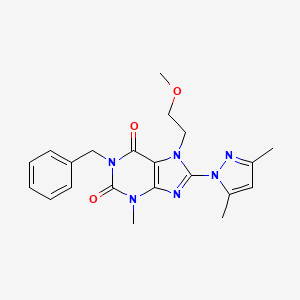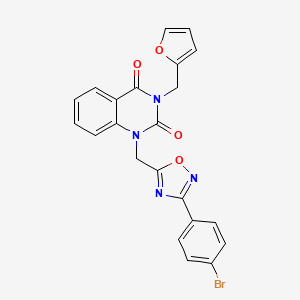
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine, also known as Dexmethylphenidate, is a psychostimulant drug that is used in the treatment of attention deficit hyperactivity disorder (ADHD). It is a derivative of methylphenidate and has a similar mechanism of action. Dexmethylphenidate is a potent CNS stimulant that increases dopamine and norepinephrine levels in the brain, leading to improved cognitive function and attention.
Mecanismo De Acción
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in improved cognitive function, attention, and focus.
Biochemical and Physiological Effects:
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of glucose from the liver and reduces appetite. These effects are similar to other psychostimulant drugs and are due to the activation of the sympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate has been used in laboratory experiments to study the effects of psychostimulant drugs on the brain and behavior. Its advantages include its potency and specificity for dopamine and norepinephrine reuptake inhibition. Its limitations include its potential for abuse and dependence, as well as its side effects on the cardiovascular system.
Direcciones Futuras
Future research on (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate could focus on its potential use in the treatment of other cognitive disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could be done on its effects on the developing brain and long-term use in children with ADHD. Finally, further studies could be done on the potential for abuse and dependence of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate and the development of safer and more effective treatments for ADHD.
Métodos De Síntesis
The synthesis of (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate involves the condensation of 3,5-dimethylphenyl-2-nitropropene with methylamine, followed by reduction with sodium borohydride. The resulting product is then purified by recrystallization to obtain pure (2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate.
Aplicaciones Científicas De Investigación
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-aminenidate has been extensively studied for its therapeutic use in the treatment of ADHD. It has been shown to improve attention, focus, and cognitive function in children and adults with ADHD. Additionally, it has also been used in the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness.
Propiedades
IUPAC Name |
(2R)-3-(3,5-dimethylphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11H,7-8,13H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUJOTRLRCMVLO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C[C@@H](C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-(3,5-Dimethylphenyl)-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-cyano-3-methylbutan-2-yl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B2655593.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)


![5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2655607.png)
![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)